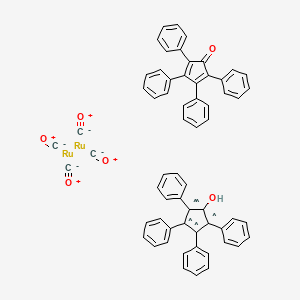

SHVO/'S CATALYST

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Shvo's catalyst, a diruthenium complex, is recognized for its robustness in catalyzing a wide range of homogeneous reactions. Its efficacy stems from the dissociation into two monomeric ruthenium species under thermal conditions in solution, enabling it to facilitate various oxidation, reduction, and dynamic kinetic resolution processes (Karvembu, Prabhakaran, & Natarajan, 2005).

Synthesis Analysis

Shvo's catalyst is synthesized through a process that allows it to participate in hydrogen transfer reactions, without requiring activation by a base. Its application extends to the transfer hydrogenation of ketones, imines, and the transfer dehydrogenation of alcohols and amines, showcasing its mild yet efficient catalytic properties (Warner, Casey, & Bäckvall, 2011).

Molecular Structure Analysis

The molecular structure of Shvo's catalyst includes a ruthenium center with a hydride bonded to the metal and a proton bonded to a ligand, facilitating a bifunctional approach to catalysis. This structure supports efficient hydrogen transfer mechanisms, whether through a concerted or stepwise path, for various substrates including ketones, imines, and N-heterocycles (Eisenstein & Crabtree, 2013).

Chemical Reactions and Properties

Shvo's catalyst is versatile, engaging in hydrogenation of aldehydes and ketones under relatively low hydrogen pressure and room temperature conditions, contrasting with other catalysts that require higher temperatures or pressures. Its mechanism includes rapid and reversible hydrogen bond formation with the substrate's oxygen, followed by a slower transfer of both proton and hydride (Casey & Guan, 2012).

Physical Properties Analysis

The physical properties of Shvo's catalyst, particularly its solubility and stability under various conditions, play a crucial role in its catalytic efficiency. Its structure, capable of forming a dihydrogen-bonded dimer in solid state, contributes to its robustness in facilitating reactions under diverse thermal and solvent conditions (Gusev & Spasyuk, 2018).

Chemical Properties Analysis

The chemical properties of Shvo's catalyst, including its reactivity towards different functional groups and its ability to catalyze reactions under mild conditions, highlight its versatility. Its bifunctional mechanism, involving both a hydride and a proton, enables effective hydrogenation and transfer hydrogenation processes, making it a valuable tool in organic synthesis and industrial applications (Horváth & He, 2017).

Wissenschaftliche Forschungsanwendungen

-

Catalytic Asymmetric Synthesis

- Shvo’s Catalyst has found numerous applications in catalytic asymmetric synthesis . It is particularly successful in kinetic resolutions and hence are manufactured on a commercial scale .

- The Shvo catalyst dissociates into the catalytically active 16-electron species and 18-electron complex under thermal conditions .

- The nature of acyl donor is critical to take into account for successful chemoenzymatic dynamic kinetic resolution (DKR), and certain aryl esters are efficient acyl donors in the DKR of several alcohols .

-

Reduction of Aldehydes and Ketones to Alcohols

-

Bimolecular Disproportionation Reaction of Aldehydes to Esters

-

Isomerization of Allylic Alcohols

-

Oxidation of Alcohols

-

Hydrogenation of Polar Functional Groups

-

Enzyme-Mediated Kinetic Resolution

- Shvo’s Catalyst has been used in enzyme-mediated kinetic resolution . This process is important in catalytic asymmetric synthesis .

- Dynamic kinetic resolution (DKR) is a method that circumvents the 50% yield limitation of conventional kinetic resolution by epimerizing the slow-reacting enantiomer concurrently with the kinetic resolution .

- In this process, one enantiomer of the epimerized substrate is converted faster to the product (e.g., by transesterification) by the enzyme, and the yield can theoretically be increased to 100% .

-

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

-

Tandem Aldol-Deracemization-Transesterification Reaction

-

Intramolecular Reactions

-

Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Various Substrates

-

Tandem Aldol-Deracemization-Transesterification Reaction Sequence

Zukünftige Richtungen

The Shvo catalyst has been used in various hydrogen transfer reactions . It is very mild to use since no activation by base is required in the transfer hydrogenation of ketones or imines or in the transfer dehydrogenation of alcohols and amines . The Shvo catalyst has also been used as an efficient racemization catalyst for alcohols and amines . Many applications of the racemization reaction are found in the combination with enzymatic resolution leading to a dynamic kinetic resolution (DKR) . The mechanistic insights from these works may be extended to provide a general description of the chemistry of the Shvo’s catalyst feeding further bio-based molecules .

Eigenschaften

InChI |

InChI=1S/C29H21O.C29H20O.4CO.2Ru/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;/h1-20,30H;1-20H;;;;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYADOKFHMFDLJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[Ru].[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H41O6Ru2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)

![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)